An In-depth Technical Guide to 1,2-Bis(chloroacetoxy)ethane (CAS Number: 6941-69-1)
An In-depth Technical Guide to 1,2-Bis(chloroacetoxy)ethane (CAS Number: 6941-69-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core properties of 1,2-Bis(chloroacetoxy)ethane (CAS No. 6941-69-1), a bifunctional molecule with significant potential in polymer chemistry and materials science. This document consolidates available data on its physicochemical properties, safety and handling, synthesis, and applications, with a particular focus on its role as a cross-linking agent. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and related scientific fields.
Chemical Identity and Properties
1,2-Bis(chloroacetoxy)ethane is a diester of ethylene glycol and chloroacetic acid. Its bifunctional nature, possessing two reactive chloroacetyl groups, makes it a valuable intermediate and building block in organic synthesis.
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 6941-69-1[1][2] |
| IUPAC Name | 2-[(2-chloroacetyl)oxy]ethyl chloroacetate[3] |
| Synonyms | Ethylene Glycol Bis(monochloroacetate), Ethylene Glycol Dichloroacetate, Acetic acid, chloro-, 1,2-ethanediyl ester[1] |
| Molecular Formula | C₆H₈Cl₂O₄[1] |
| Molecular Weight | 215.03 g/mol [1] |
| InChI Key | HIIBHBNRMVLLKH-UHFFFAOYSA-N[3] |
| Canonical SMILES | C(COC(=O)CCl)OC(=O)CCl[4] |
Table 2: Physicochemical Properties
| Property | Value |
| Appearance | White to almost white powder or lump |
| Melting Point | 40.0 to 45.0 °C |
| Boiling Point | 158 °C at 8 mmHg |
| Solubility | No data available for water; expected to be soluble in many organic solvents. |
| Purity | >98.0% (GC) |
Spectroscopic Data
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¹H NMR: The spectrum is expected to show two singlets. One for the four protons of the ethylene glycol backbone and another for the four protons of the two chloroacetyl groups.
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¹³C NMR: The spectrum should display three distinct signals: one for the carbon of the ethylene glycol backbone, one for the carbonyl carbon of the ester group, and one for the carbon of the chloroacetyl group.
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IR Spectroscopy: Key absorption bands are anticipated for the C=O (ester) stretching vibration (typically around 1750 cm⁻¹), C-O (ester) stretching, and C-Cl stretching.
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Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak and fragmentation patterns corresponding to the loss of chloroacetyl groups and cleavage of the ester bonds.
Synthesis
A plausible and common method for the synthesis of 1,2-Bis(chloroacetoxy)ethane is the esterification of ethylene glycol with chloroacetic acid or its more reactive derivatives, such as chloroacetyl chloride.
General Experimental Protocol: Esterification of Ethylene Glycol
This protocol describes a general procedure for the synthesis of 1,2-Bis(chloroacetoxy)ethane.
Materials:
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Ethylene glycol
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Chloroacetyl chloride (2 equivalents)
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Anhydrous, non-protic solvent (e.g., dichloromethane, tetrahydrofuran)
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Tertiary amine base (e.g., triethylamine, pyridine) (2 equivalents)
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Anhydrous magnesium sulfate or sodium sulfate
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Standard laboratory glassware for organic synthesis
Procedure:
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In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve ethylene glycol and the tertiary amine base in the anhydrous solvent.
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Cool the reaction mixture in an ice bath.
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Slowly add chloroacetyl chloride dropwise to the stirred solution, maintaining the low temperature.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours to ensure the reaction goes to completion.
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Monitor the reaction progress using a suitable technique (e.g., thin-layer chromatography).
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Upon completion, quench the reaction by adding water or a dilute aqueous acid solution.
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Separate the organic layer and wash it sequentially with water, a dilute aqueous solution of sodium bicarbonate, and brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.
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Purify the crude product by recrystallization or column chromatography to obtain pure 1,2-Bis(chloroacetoxy)ethane.
Caption: Synthesis of 1,2-Bis(chloroacetoxy)ethane.
Reactivity and Applications
The reactivity of 1,2-Bis(chloroacetoxy)ethane is dominated by the two chloroacetyl groups. The chlorine atoms are susceptible to nucleophilic substitution by a wide range of nucleophiles, making this molecule an effective bifunctional cross-linking agent.
Cross-linking Agent in Polymer Chemistry
1,2-Bis(chloroacetoxy)ethane is utilized as a cross-linking agent in the synthesis of polymers, resins, and adhesives. By reacting with functional groups on polymer chains (such as amines or thiols), it forms stable covalent bridges, which enhances the mechanical strength, thermal stability, and solvent resistance of the resulting materials. It is also employed in the textile industry to improve the dimensional stability and wrinkle resistance of fabrics.
Caption: Cross-linking of polymer chains.
Potential Applications in Drug Development
The ability of 1,2-Bis(chloroacetoxy)ethane to act as a cross-linker opens up potential applications in drug delivery systems. Specifically, it can be used to prepare cross-linked hydrogels. These three-dimensional polymer networks can encapsulate therapeutic agents and control their release. The properties of the hydrogel, such as swelling behavior and degradation rate, can be tuned by adjusting the degree of cross-linking, which in turn influences the drug release profile. While specific examples utilizing 1,2-Bis(chloroacetoxy)ethane in drug-eluting hydrogels are not prevalent in the literature, its fundamental properties make it a candidate for such applications.
Safety and Handling
Table 3: Hazard Information
| Hazard Statement | Classification |
| OSHA Haz Com 2012 / WHMIS 2015 | Not classifiable[1] |
| Hazard Statements (Sigma-Aldrich) | H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage)[3] |
Note: There is a discrepancy in the hazard classification between different suppliers. It is recommended to handle this chemical with appropriate personal protective equipment.
Handling Precautions:
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Use in a well-ventilated area.
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Wear protective gloves, clothing, and eye/face protection.
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Avoid breathing dust.
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Wash hands thoroughly after handling.[1]
Storage:
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Keep the container tightly closed.
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Store in a cool, dark, and dry place.
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Store away from incompatible materials such as oxidizing agents.[1]
Hazardous Decomposition Products:
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Combustion may produce carbon monoxide, carbon dioxide, and highly toxic hydrogen chloride gas.[1]
Conclusion
1,2-Bis(chloroacetoxy)ethane is a versatile bifunctional molecule with established applications as a cross-linking agent in polymer and materials science. Its potential use in the development of drug delivery systems, particularly in the formation of hydrogels, warrants further investigation. This technical guide provides a summary of the currently available information to aid researchers and professionals in exploring the applications of this compound. Further research is needed to fully characterize its spectroscopic properties and to explore its full potential in pharmaceutical and biomedical applications.
